molecular formula C18H26ClFN2O B2811132 (1R,2R)-N-[(1-Aminocycloheptyl)methyl]-2-(4-fluorophenyl)cyclopropane-1-carboxamide;hydrochloride CAS No. 2418594-90-6

(1R,2R)-N-[(1-Aminocycloheptyl)methyl]-2-(4-fluorophenyl)cyclopropane-1-carboxamide;hydrochloride

Cat. No. B2811132
CAS RN: 2418594-90-6
M. Wt: 340.87
InChI Key: KLSHHSPUIFCNMM-IDVLALEDSA-N
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Description

(1R,2R)-N-[(1-Aminocycloheptyl)methyl]-2-(4-fluorophenyl)cyclopropane-1-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C18H26ClFN2O and its molecular weight is 340.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

This compound and related derivatives have been extensively studied for their synthesis methodologies and chemical properties. For instance, studies have detailed the synthesis of cyclopropane derivatives through multi-step nucleophilic substitution reactions and ester hydrolysis, aiming for high yield and efficiency. These methodologies are crucial for producing compounds with potential biological activities, highlighting the compound's significance in synthetic organic chemistry (Zhou et al., 2021).

Asymmetric Syntheses and Derivatives

Research on asymmetric syntheses of cyclopropane derivatives, including those with amino and phenyl groups, focuses on the production of enantiomerically pure compounds. These processes often involve diastereoselective cyclopropanation of monochiral olefines, yielding compounds with specific configurations. Such studies are vital for creating compounds with precise stereochemical configurations for potential applications in medicinal chemistry (Alcaraz et al., 1994).

Biological Evaluation and Potential Applications

While explicitly avoiding drug-related applications, it's worth noting that similar compounds have been evaluated for their biological activities. For example, derivatives with cyclopropane moieties have been tested as enzyme inhibitors, demonstrating the potential utility of these compounds in various biological contexts. Such evaluations underscore the significance of cyclopropane derivatives in developing therapeutic agents, albeit this information is presented with a focus on the chemical and synthetic aspects rather than specific drug applications (Boztaş et al., 2019).

Advanced Synthesis Techniques

Innovative synthesis techniques, such as lipase-catalyzed hydrolytic resolution, have been applied to cyclopropane derivatives for producing enantiomerically enriched compounds. Such methodologies highlight the ongoing advancements in synthetic strategies aimed at improving efficiency and selectivity, crucial for the development of compounds with specific configurations and potential applications in various scientific fields (Wang et al., 2019).

properties

IUPAC Name

(1R,2R)-N-[(1-aminocycloheptyl)methyl]-2-(4-fluorophenyl)cyclopropane-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O.ClH/c19-14-7-5-13(6-8-14)15-11-16(15)17(22)21-12-18(20)9-3-1-2-4-10-18;/h5-8,15-16H,1-4,9-12,20H2,(H,21,22);1H/t15-,16+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSHHSPUIFCNMM-IDVLALEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CNC(=O)C2CC2C3=CC=C(C=C3)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CC1)(CNC(=O)[C@@H]2C[C@H]2C3=CC=C(C=C3)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.